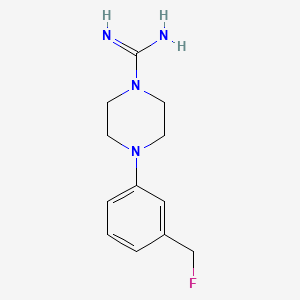

4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide

Cat. No. B8420106

M. Wt: 236.29 g/mol

InChI Key: DKVMTBMEKBKSEV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08491868B2

Procedure details

Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate (201.3 mg, mmol) was dissolved in a 4.0 M solution of HCl and dioxane (2 mL) and stirred at room temperature. After 45 min. the reaction mixture was concentrated and re-dissolved in ACN (2 mL). Diisopropylethylamine (22 μL, 1.51 mmol) and 1H-pyrazole-1-carboximidamide (110 mg, 0.75 mmol) were added to the stirring reaction mixture. The next day, the reaction mixture was concentrated to yield a crude oil, which was purified by HPLC using a Phenomenex Luna C-18 (2) column (10 250×21.2 mm, gradient method 0-100% B over 14 min., where B=90% ACN in water using 0.1% TFA as a modifier and A=water using 0.1% TFA as a modifier) with a flow rate of 20 ml/min to isolate 4-(3-(fluoromethyl)phenyl)piperazine-1-carboximidamide as a white solid (42.7 mg, 23% isolated yield over 4 steps). 1H NMR (300 MHz, DMSO-d6): δ 7.58 (br s, 3H), 7.28 (t, 1H, J=7.8 Hz), 7.01 (br s, 1H), 6.98 (br s, 1H), 6.87 (d, 1H, J=7.3 Hz), 5.35 (d, 2H, J=47.9 Hz), 3.58 (dd, 4H, J=5.4, 4.9 Hz), 3.26 (dd, 4H, J=5.4, 4.8 Hz); 13C NMR (75.5 MHz, DMSO-d6): δ 156.1, 150.3, 137.1 (136.8), 129.2, 118.8 (118.7), 115.9, 114.9 (114.8), 84.6 (83.4), 47.2, 44.7; HRMS calcd for C12H17FN4: 237.15100 found 237.1514.

Name

Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate

Quantity

201.3 mg

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2CCN(C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C(N(C(C)C)CC)(C)C.[N:31]1([C:36](=[NH:38])[NH2:37])[CH:35]=[CH:34]C=N1>Cl.O1CCOCC1>[F:1][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:34][CH2:35][N:31]([C:36](=[NH:38])[NH2:37])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1

|

Inputs

Step One

|

Name

|

Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate

|

|

Quantity

|

201.3 mg

|

|

Type

|

reactant

|

|

Smiles

|

FCC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

22 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

110 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1(N=CC=C1)C(N)=N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After 45 min. the reaction mixture was concentrated

|

|

Duration

|

45 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

re-dissolved in ACN (2 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The next day, the reaction mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a crude oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over 14 min.

|

|

Duration

|

14 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

where B=90% ACN in water using 0.1% TFA as a modifier and A=water using 0.1% TFA as a modifier) with a flow rate of 20 ml/min to isolate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FCC=1C=C(C=CC1)N1CCN(CC1)C(N)=N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |